苄酯甲苯磺酰基-L-酪氨酸

描述

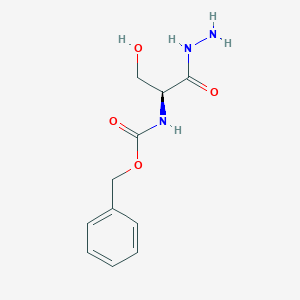

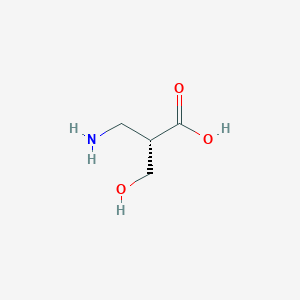

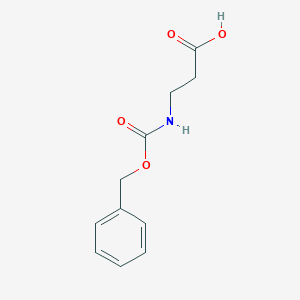

Cbz-L-Tyrosine benzyl ester is an organic compound that belongs to the family of benzyl esters. It is a white, odorless, crystalline powder that is soluble in water and ethanol with a melting point of 131-132°C. It is a synthetic compound that is used in a variety of scientific and medical research applications, including biochemistry, enzymology, molecular biology, and pharmacology. The compound exhibits a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

科学研究应用

酪氨酸衍生物的核磁共振研究: 已使用质子核磁共振弛豫时间测量研究了苄酯甲苯磺酰基-L-酪氨酸以及其他酪氨酸衍生物,这提供了对低温下甲基旋转驱动的自旋晶格弛豫的见解。这些研究有助于理解固态物理和化学中的分子运动 (Wang、Belton 和 Tang,1999 年)。

对映体纯化合物的合成: 研究集中于使用苄酯甲苯磺酰基-L-酪氨酸作为前体合成对映体纯化合物,如 4-硼烷基-L-苯丙氨酸。这在手性化学和药物领域具有影响 (Nakamura、Fujiwara 和 Yamamoto,2000 年)。

PPARγ激动剂的开发: 在特定丙酸衍生物的合成中使用了苄酯甲苯磺酰基-L-酪氨酸,以支持强效 PPARγ 激动剂的开发。这在治疗糖尿病和炎症等疾病的药物开发中具有潜在应用 (Reynolds 和 Hermitage,2001 年)。

酶的研究: 使用苄酯甲苯磺酰基-L-酪氨酸研究了四膜虫蛋白酶。了解这种酶的特性可能对生物化学和分子生物学产生影响 (Viswanatha 和 Liener,1956 年)。

二芳基醚的形成: 已经进行了涉及苄酯甲苯磺酰基-L-酪氨酸的二芳基醚形成的研究。这项研究可以为有机合成领域提供信息,特别是在复杂有机化合物的形成中 (Cai、He 和 Ma,2006 年)。

作用机制

Target of Action

Cbz-L-Tyrosine benzyl ester, also known as Z-TYR-OBZL, is a derivative of tyrosine . It is primarily used as a protective group in organic synthesis . The primary targets of this compound are amino groups, which it protects during chemical reactions .

Mode of Action

Z-TYR-OBZL acts as a protective group for amino acids during chemical reactions . It prevents unwanted reactions with the amino group by forming a carbamate (Cbz) group . This protection is selective and efficient, allowing for high yields in synthesis .

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex molecules, particularly in the field of medicinal chemistry . It is involved in the formation of Cbz-protected homoallylic amines, a process catalyzed by iron(II) sulfate heptahydrate .

Pharmacokinetics

It is stable under a range of pH conditions and temperatures .

Result of Action

The primary result of Z-TYR-OBZL’s action is the protection of amino groups during chemical reactions . This allows for the successful synthesis of complex molecules without unwanted side reactions .

Action Environment

The action of Z-TYR-OBZL is influenced by several environmental factors. Its stability varies with changes in pH and temperature . Additionally, certain bases and nucleophiles can affect its protective capabilities .

属性

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDDUICYXQXRT-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426722 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Tyrosine benzyl ester | |

CAS RN |

5513-40-6 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Cbz-L-Tyrosine benzyl ester in the synthesis of L-phenylalanine derivatives with a vicinal tricarbonyl moiety?

A1: Cbz-L-Tyrosine benzyl ester serves as the starting material in the multi-step synthesis of novel L-phenylalanine derivatives containing a vicinal tricarbonyl moiety. [] The researchers chose this compound due to the presence of the tyrosine phenol group, which undergoes a series of modifications to ultimately yield the desired tricarbonyl structure at the para position of the phenyl ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

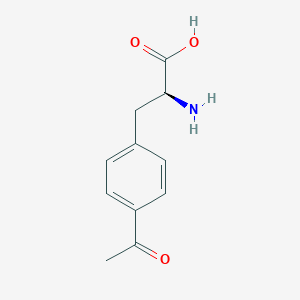

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)